(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOYQVXPIEQRC-HOFZUOGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Steroid Intermediate in Synthetic Chemistry
The primary significance of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one in academic research lies in its role as a versatile intermediate for the synthesis of a variety of bioactive steroids. biosynth.com Its molecular structure, featuring a pregnane (B1235032) backbone with reactive functional groups, makes it a valuable starting material for constructing more complex steroid molecules, including corticosteroids and progestins. biosynth.com
The strategic placement of the hydroxyl group at the C-21 position and the methyl group at C-20 allows for a range of chemical modifications. Researchers have utilized this compound in various synthetic pathways. For instance, it can be elaborated into more complex steroids through reactions such as cross-coupling and epoxidation. The ketone group at C-3 and the double bond between C-4 and C-5 also offer sites for further functionalization.
A notable application of this compound is in the synthesis of progesterone (B1679170), a crucial hormone in the reproductive cycle. wikipedia.org A patented method describes a highly efficient and environmentally friendly process for preparing progesterone from 21-hydroxy-20-methylpregn-4-en-3-one. This process involves the oxidation of the starting material to an aldehyde, followed by enamination and copper-catalyzed oxidative degradation to yield progesterone. google.com This synthetic route is highlighted for its mild reaction conditions and high yield, presenting a significant advancement in the industrial production of progesterone. google.com Furthermore, this compound has been used as a raw material in novel methods for synthesizing cholesterol.
The utility of this compound as a synthetic intermediate is summarized in the table below:
| Target Compound | Synthetic Transformation | Significance |
| Progesterone | Oxidation, enamination, copper-catalyzed degradation google.com | Provides an efficient and low-pollution pathway to a key hormone. google.com |
| Corticosteroids | Further functionalization (e.g., hydroxylation) biosynth.com | Serves as a building block for a major class of therapeutic steroids. |
| Progestins | Structural modification of the side chain biosynth.com | Enables the synthesis of various progestational agents. |
| Cholesterol | Multi-step synthesis | Offers a synthetic route to a vital biological molecule. |
Stereochemical Considerations and the 20s Configuration
The stereochemistry of steroids is paramount to their biological function, and (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is no exception. The designation "(20S)" refers to the specific three-dimensional arrangement of the atoms around the carbon at position 20 in the side chain. This precise configuration is a defining feature of the molecule and is critical for its reactivity and its ability to fit into the active sites of enzymes and receptors.
The rigid framework of the steroid nucleus provides a well-defined chiral environment, which makes compounds like this compound useful as chiral auxiliaries in asymmetric synthesis. This means they can be used to control the stereochemical outcome of a chemical reaction, leading to the desired stereoisomer of the target molecule.
The synthesis of steroids often requires precise control over multiple chiral centers. In the context of pregnane (B1235032) derivatives, the stereochemistry at C-20 can significantly influence the biological activity of the final product. For example, in the synthesis of progesterone (B1679170) intermediates, the formation of unwanted C-20 epimers (both R and S configurations) can occur during hydrogenation steps, necessitating further purification. This underscores the importance of stereoselective synthetic methods to produce the desired (20S) isomer exclusively.
Overview of Research Trajectories
Strategies for Plant Sterol Conversion and Microbial Fermentation
The biotransformation of readily available plant sterols (phytosterols) using microorganisms is a cornerstone of modern steroid drug production. asm.org This approach is more environmentally friendly and cost-effective compared to traditional chemical synthesis. asm.org Microorganisms, particularly from the genus Mycolicibacterium (formerly Mycobacterium), are widely used to perform the initial side-chain cleavage and core modifications of phytosterols (B1254722) like β-sitosterol to produce valuable steroid intermediates. wisdomlib.orgnih.gov
In the microbial conversion of phytosterols, the ultimate goal is often the accumulation of specific steroid precursors. However, the metabolic pathways of these microorganisms are naturally geared towards completely degrading the steroid nucleus for energy. nih.gov Two key enzyme systems, 3-Ketosteroid-Δ¹-Dehydrogenase (KstD) and 3-Ketosteroid 9α-Hydroxylase (Ksh), are responsible for this degradation. asm.orgnih.gov
3-Ketosteroid-Δ¹-Dehydrogenase (KstD): This enzyme is responsible for introducing a double bond at the C1-C2 position of the steroid A-ring. researchgate.net This dehydrogenation is a critical step in the catabolic pathway that leads to the opening of the A-ring. researchgate.net
3-Ketosteroid 9α-Hydroxylase (Ksh): This enzyme catalyzes the hydroxylation of the steroid core at the 9α position. This step is crucial for initiating the cleavage of the B-ring, which further commits the molecule to the degradation pathway. asm.orgresearchgate.net
To successfully produce valuable C19 and C22 steroid intermediates, the activity of both KstD and Ksh must be blocked or inactivated. asm.orgnih.gov By creating mutant microbial strains where the genes for these enzymes are knocked out, researchers can prevent the degradation of the steroid skeleton and force the accumulation of desired precursors, such as androstenedione (B190577) (AD) and androstadienedione (ADD). nih.govresearchgate.net
Maximizing the yield of the target steroid intermediate from phytosterol fermentation requires careful optimization of various physiological and biochemical parameters. wisdomlib.org Factors such as temperature, pH, inoculum size, and substrate concentration significantly influence the efficiency of the bioconversion. wisdomlib.org For instance, reducing the fermentation temperature can inhibit the residual activity of degradative enzymes like KstD and Ksh, thereby decreasing the degradation of the steroid nucleus and increasing precursor accumulation. nih.gov Studies have shown that for certain strains, adjusting the pH to an optimal level, such as pH 8, can maximize the production of intermediates like androstenedione (AD). wisdomlib.org
Below is a data table summarizing key parameters optimized for microbial steroid conversion.
| Parameter | Optimized Condition | Effect on Yield | Reference |
| Temperature | 30°C (down from 37°C) | Decreased steroid nucleus degradation from 39.9% to 17.6% | nih.gov |
| pH | 8.0 | Maximized production of Androstenedione (AD) | wisdomlib.org |
| Inoculum Size | 2 ml per 100 ml medium | Achieved highest production of AD and ADD | wisdomlib.org |
| Substrate Conc. | 1 g/L | Used in a mutant strain of Mycobacterium sp. to yield testosterone | researchgate.net |
| Oxygen Transfer | Increased with soybean oil | Increased molar yield of AD to 55.76% | nih.gov |
Chemoenzymatic and Chemical Synthesis Approaches
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysis, providing an effective strategy for constructing complex molecules like steroids. researchgate.netacs.org This approach is particularly valuable for performing challenging modifications, such as site-specific hydroxylations and side-chain cleavage, that are difficult to control with conventional chemistry. acs.orgbiorxiv.org
The conversion of C27 sterols (like cholesterol) into C21 pregnane-series steroids is fundamentally a process of side-chain cleavage. wikipedia.orgkegg.jp In biological systems, this is famously carried out by the mitochondrial enzyme Cytochrome P450scc (also known as CYP11A1). wikipedia.orgmdpi.com This enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588) through a series of oxidative reactions, effectively removing a six-carbon fragment (isocaproic aldehyde). wikipedia.org
In synthetic approaches, both enzymatic and chemical methods are employed:
Biocatalytic Cleavage: Engineered microorganisms can be used to perform side-chain cleavage on phytosterols, leading to C19 or C22 intermediates which can then be chemically elaborated. asm.org The β-hydroxyacyl-CoA dehydrogenase (Hsd4A) is a key enzyme that influences the metabolic flux between the production of C19 and C22 steroids. asm.org
Chemical Oxidation: Chemical methods for allylic oxidation can sometimes lead to concurrent cleavage of the steroid side chain. iomcworld.com Various oxidative reagents and catalysts are used to achieve this transformation, though controlling selectivity can be a challenge. iomcworld.com The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is another metabolic reaction type that can be involved in the degradation of steroid side chains. researchgate.net
In multi-step steroid synthesis, the presence of multiple reactive functional groups (such as hydroxyls and carbonyls) necessitates the use of protecting groups. ddugu.ac.incem.com A protecting group temporarily blocks a specific functional group to prevent it from reacting while modifications are made elsewhere in the molecule. cem.comresearchgate.net The protecting group must be stable to the reaction conditions and easily removable later without altering the rest of the molecule. researchgate.net
For a compound like this compound and its precursors, key groups to protect include:
Hydroxyl Groups: Alcohols are often protected as ethers (e.g., benzyl, silyl (B83357) ethers) or acetals. ddugu.ac.incem.comtandfonline.com The choice of protecting group depends on the required stability and the conditions for its eventual removal. ddugu.ac.in
Carbonyl Groups: Ketones are highly susceptible to nucleophilic attack and are commonly protected as acetals or ketals. cem.com Another strategy involves converting the ketone into its enolate form, which is inert to metal hydride reducing agents. google.com
The following table outlines common protective groups for functional groups found in steroid synthesis.
| Functional Group | Protective Group | Formation Reagent(s) | Cleavage Method | Reference |
| Hydroxyl | Benzyl (Bn) Ether | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) | ddugu.ac.intandfonline.com |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) | ddugu.ac.in |
| Carbonyl (Ketone) | Acetal/Ketal | Diol, Acid catalyst | Aqueous acid | cem.com |
| Carbonyl (Ketone) | Enolate | Strong base (e.g., LDA) | Proton source (work-up) | google.com |
Process Optimization and Overcoming Synthetic Challenges
Addressing By-Product Formation in Industrial-Scale Synthesis
One of the most pertinent examples of by-product formation occurs during the microbial synthesis of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP), a valuable C22 steroid intermediate. In this process, which utilizes genetically modified strains of Mycolicibacterium, the target compound this compound often accumulates as a major by-product. nih.gov This occurs when the dehydrogenation at the C1-C2 position of the steroid's A-ring is incomplete.
To mitigate this, metabolic engineering strategies have been implemented. By enhancing the activity of 3-ketosteroid-Δ1-dehydrogenase (KSTD), the enzyme responsible for introducing the C1-C2 double bond, the conversion of the unwanted pregn-4-en-3-one (B73113) by-product to the desired pregna-1,4-dien-3-one product is significantly improved. This approach has been shown to increase the final product's purity to over 95%. nih.gov
Further control over by-product formation involves the targeted deletion of genes responsible for undesired steroid modifications. For instance, knocking out genes that encode for 3-ketosteroid-9α-hydroxylase (KshA) and other dehydrogenases prevents the degradation of the steroid nucleus and the formation of C19 steroid impurities. nih.govresearchgate.net These genetic modifications help to channel the metabolic flux exclusively toward the desired C22 product.
Table 1: Common By-Products in Steroid Synthesis and Mitigation Strategies
| By-Product Class | Specific Example / Formation Pathway | Mitigation Strategy |
| Incomplete Dehydrogenation Products | This compound (in 1,4-HP synthesis) | Overexpression of 3-ketosteroid-Δ1-dehydrogenase (KSTD) enzyme. nih.gov |
| Steroid Nucleus Degradation Products | Formation of C19 steroids (e.g., Androstenedione) | Knockout of key degradation genes such as 3-ketosteroid-9α-hydroxylase (kshA). nih.govresearchgate.net |
| Over-hydroxylated Derivatives | Unwanted hydroxylation at various positions on the steroid core | Suppression of undesirable P450 monooxygenase activities through metabolic engineering. researchgate.netnih.gov |
Strategies for Enhancing Substrate Solubility and Reaction Efficiency
The poor aqueous solubility of steroids and their precursors, such as phytosterols, is a significant barrier to achieving high reaction rates and yields in industrial biotransformation processes. nih.gov To address this, several strategies have been developed to improve the mass transfer of the substrate from the bulk medium to the biocatalyst, whether it be a whole microbial cell or an isolated enzyme.
Substrate Micronization: A physical approach to improving solubility involves reducing the particle size of the steroid substrate. Micronization increases the surface-area-to-volume ratio, allowing for a greater area of interaction between the solid substrate and the aqueous medium, which can enhance dissolution rates and improve contact with the biocatalyst. wjpls.org
Use of Solubilizing Agents: Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic molecules like steroids, effectively increasing their solubility in water. wjpls.org Studies have demonstrated that using hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the water solubility of a steroid like cortisone (B1669442) acetate (B1210297) nearly 190-fold (from 0.039 g/L to 7.382 g/L). nih.gov This method is often superior to the use of organic co-solvents, which can have a detrimental effect on enzyme stability and activity. nih.gov
Biphasic Systems: Another effective technique is the use of an aqueous-organic biphasic system. In this setup, the steroid substrate is dissolved at a high concentration in an organic solvent that is immiscible with water. The microbial cells or enzymes remain in the aqueous phase. wjpls.org This configuration serves as a substrate reservoir, gradually partitioning the steroid into the aqueous phase for conversion, which helps to circumvent substrate inhibition or toxicity issues at high concentrations. wjpls.org
Table 2: Strategies for Enhancing Substrate Solubility and Reaction Efficiency
| Strategy | Mechanism of Action | Key Advantages |
| Substrate Micronization | Increases surface area of solid steroid particles, enhancing dissolution. wjpls.org | Simple physical process; improves substrate-biocatalyst contact. |
| Cyclodextrins | Forms water-soluble inclusion complexes with hydrophobic steroid molecules. wjpls.orgnih.gov | Dramatically increases aqueous solubility; less enzyme inhibition than organic solvents. nih.gov |
| Biphasic Systems | Dissolves substrate in an organic phase, which acts as a reservoir for the aqueous biocatalyst phase. wjpls.org | Overcomes low water solubility; reduces substrate/product toxicity to cells. |
| Phase Transfer Catalysis (PTC) | A catalyst transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. wikipedia.org | Accelerates reaction rates; allows use of inexpensive inorganic reagents; enables milder reaction conditions. tcichemicals.com |
Role in Asymmetric Synthesis and Chiral Induction
Application as a Chiral Auxiliary in Diastereoselective Reactions
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one is recognized as a chiral auxiliary capable of inducing asymmetry in chemical transformations. researchgate.net The fundamental principle behind its application lies in covalently attaching this chiral molecule to a prochiral substrate. The inherent chirality of the steroid then guides the approach of reagents, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and ideally recovered for reuse.
The application of this compound as a chiral auxiliary would theoretically follow a similar pattern, where the hydroxyl group at C21 could be used to attach the steroid to a substrate, for example, through esterification. The bulky and rigid steroid would then effectively shield one face of the reactive molecule, forcing an incoming reagent to attack from the less hindered side, thus achieving diastereoselectivity.
Influence of the Rigid Steroid Framework on Chiral Environment
The efficacy of a chiral auxiliary is profoundly dependent on its structural characteristics. The rigid tetracyclic framework of this compound provides a highly ordered and predictable chiral environment, which is crucial for effective stereochemical control. researchgate.net This rigidity minimizes conformational flexibility, which can often lead to a loss of selectivity in asymmetric reactions.
The stereocenters embedded within the steroid nucleus create a distinct three-dimensional landscape. The angular methyl groups at C10 and C13, along with the stereochemistry of the ring junctions, contribute to a well-defined convex and concave face of the molecule. When attached to a substrate, this framework can effectively block one of the prochiral faces of a reactive center, such as a double bond or an enolate.
Design of New Chiral Reagents and Ligands Based on the this compound Scaffold
The unique structural features of this compound make it an attractive scaffold for the development of novel chiral reagents and ligands for asymmetric catalysis. The functional groups present on the steroid, namely the ketone at C3, the double bond at C4, and the hydroxyl group at C21, provide handles for chemical modification.
The hydroxyl group at C21 is a particularly useful site for the introduction of catalytically active moieties. For instance, it could be derivatized to incorporate phosphine (B1218219) or amine functionalities, which are common coordinating groups in transition metal catalysis. The resulting steroid-based ligands could then be used to create chiral metal complexes for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, or allylic alkylation.
The rigid steroid backbone would serve to position the coordinating atoms in a well-defined spatial arrangement, creating a chiral pocket around the metal center. This, in turn, would influence the binding of the substrate and the stereochemical outcome of the catalytic reaction. The modular nature of such a design would allow for the synthesis of a library of ligands with varying steric and electronic properties by modifying both the steroid scaffold and the appended coordinating groups, enabling the optimization of the catalyst for a specific reaction.
While the current literature does not describe specific examples of chiral reagents or ligands derived from this compound, the principles of ligand design strongly support the potential of this and other steroid scaffolds in the development of new generations of effective chiral catalysts.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques for Related Compounds
Spectroscopic methods are indispensable for the elucidation of the molecular structure of steroids. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For steroids like "(20S)-21-Hydroxy-20-methylpregn-4-en-3-one," both ¹H and ¹³C NMR are crucial for confirming the identity and stereochemistry.
In ¹H NMR, the chemical shift, coupling constant, and integration of proton signals allow for the assignment of each hydrogen atom in the molecule. For instance, the olefinic proton at the C-4 position of the pregn-4-en-3-one (B73113) scaffold typically appears as a singlet in the downfield region of the spectrum. The methyl protons at C-18 and C-19 give rise to characteristic singlet signals, while the protons of the hydroxy-methyl group at C-21 and the methyl group at C-20 exhibit distinct multiplets, providing key information about the side chain.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon at C-3 and the olefinic carbons at C-4 and C-5 are readily identified by their characteristic downfield shifts. The numerous signals in the aliphatic region correspond to the steroidal backbone and the side chain, and their precise chemical shifts are sensitive to the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals. nih.govmdpi.com
Below is a representative table of ¹H and ¹³C NMR chemical shifts for a structurally similar compound, (20S)-20-hydroxypregn-4-en-3-one, which serves as a valuable reference for the spectral analysis of "this compound."
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 3 | 199.5 | - | - | - |
| 4 | 123.9 | 5.73 | s | |
| 5 | 171.7 | - | - | - |
| 17 | 61.2 | 1.65 | m | |
| 18 | 13.4 | 0.68 | s | |
| 19 | 17.5 | 1.19 | s | |
| 20 | 67.8 | 3.80 | m | |
| 21 | 23.5 | 1.15 | d | 6.2 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," with a molecular formula of C₂₂H₃₄O₂, the expected monoisotopic mass is 330.2559 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Various ionization techniques can be employed, with electrospray ionization (ESI) and electron ionization (EI) being common for steroid analysis.
Under EI-MS, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pathways of pregnane (B1235032) steroids are well-documented and provide valuable structural information. Common fragmentation patterns for the pregn-4-en-3-one nucleus include cleavages of the steroid rings. The side chain at C-17 also undergoes specific fragmentation, which is diagnostic for its structure. For a 21-hydroxy-20-methyl side chain, characteristic losses would include the loss of a water molecule (H₂O) from the hydroxyl group and cleavage of the C-17 to C-20 bond.
The table below illustrates the expected mass-to-charge ratios (m/z) of the molecular ion and key fragment ions for "this compound." nih.govresearchgate.netresearchgate.net
| Ion | m/z (Expected) | Description |
| [M]⁺ | 330.3 | Molecular Ion |
| [M-CH₃]⁺ | 315.3 | Loss of a methyl group |
| [M-H₂O]⁺ | 312.3 | Loss of a water molecule |
| [M-C₂H₅O]⁺ | 285.2 | Cleavage of the side chain |
| [M-C₅H₉O]⁺ | 245.2 | Cleavage of the D-ring and side chain |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for the separation, purification, and quantitative analysis of steroids. These techniques are crucial for assessing the purity of synthetic batches and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) in Synthetic Studies
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and analysis in steroid synthesis. nih.gov For a compound like "this compound," reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.
The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The UV detector is commonly used for the detection of steroids containing a chromophore, such as the α,β-unsaturated ketone in the A-ring of pregn-4-en-3-one derivatives, which typically exhibits a strong absorbance around 240-250 nm.
By carefully optimizing the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature, baseline separation of the target compound from its starting materials, by-products, and degradation products can be achieved. This allows for accurate quantification of the purity of the final product.
The following table provides an example of a typical reversed-phase HPLC method for the analysis of a related steroid, progesterone (B1679170), and its impurities. semanticscholar.org
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 30 °C |
Since "this compound" is a chiral molecule, containing a specific stereoisomer at the C-20 position, it is crucial to determine its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven to be very effective for the separation of a broad range of chiral compounds, including steroids. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal resolution. By analyzing a sample of "this compound" on a suitable chiral HPLC system, the presence of the unwanted (20R)-enantiomer can be detected and quantified, thus ensuring the stereochemical integrity of the compound.
Below is an example of a chiral HPLC method that could be adapted for the enantiomeric purity assessment of "this compound."
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 25 °C |
Application as a Chemical Standard in Steroid Research
Due to its well-defined structure and high purity, "this compound" and its closely related analogues serve as valuable chemical standards in steroid research. nih.govsigmaaldrich.comnih.gov Certified Reference Materials (CRMs) of steroids are essential for a variety of applications in pharmaceutical and analytical laboratories.
These standards are used for:
Method Validation: To validate the accuracy, precision, and linearity of analytical methods, such as HPLC and GC, for the quantification of related steroids in various matrices.
Instrument Calibration: To calibrate analytical instruments, ensuring the reliability and comparability of measurement results across different laboratories and over time.
Identification and Quantification: As a reference point for the identification and quantification of the compound as an impurity or a metabolite in complex samples.
Quality Control: In routine quality control testing of pharmaceutical products to ensure that they meet the required specifications for purity and identity.
The availability of highly characterized steroid standards is crucial for ensuring the quality and reliability of data in steroid research, from drug discovery and development to clinical and anti-doping analysis.
Structure Activity Relationship Sar Implications of Derivatives and Analogues
Impact of C-20 Stereochemistry on Biological Interactions of Downstream Products
The stereochemistry at the C-20 position of the pregnane (B1235032) side chain is a critical determinant of a steroid's biological activity. The orientation of substituents at this position can significantly alter the conformation of the entire side chain, thereby affecting how the molecule binds to its target receptors, such as the progesterone (B1679170) receptor (PR).
For progesterone and its derivatives, the C-17 side chain plays a pivotal role in receptor binding and subsequent biological response. The introduction of a methyl group at C-20, as seen in (20S)-21-Hydroxy-20-methylpregn-4-en-3-one, introduces a new chiral center. The (20S) configuration places the methyl group in a specific spatial orientation that can either enhance or hinder the interaction with the ligand-binding pocket of the progesterone receptor.
Research on related progestins has demonstrated that the stereochemistry of the C-17 side chain can dramatically influence binding affinity and efficacy. For instance, the orientation of the acetyl group at C-17 of progesterone is crucial for its progestational activity. While direct studies on this compound are limited, it can be inferred from broader SAR studies of progestins that the (20S) stereochemistry likely influences the rotational freedom and preferred conformation of the side chain. This, in turn, would affect the molecule's ability to establish favorable hydrophobic and potential hydrogen-bonding interactions within the receptor's binding site.
Table 1: Inferred Impact of C-20 Stereochemistry on Progesterone Receptor Interactions
| Structural Feature | Potential Impact on Biological Interaction | Rationale based on Analogous Compounds |
| (20S)-Methyl Group | May alter the conformational preference of the C-17 side chain. | Stereochemistry at adjacent positions to the C-17 acetyl group in other progestins is known to affect receptor binding and activity. |
| Could introduce steric hindrance within the ligand-binding pocket. | Bulky substituents on the C-17 side chain can negatively impact binding affinity if they clash with receptor residues. | |
| May enhance hydrophobic interactions with specific receptor residues. | The progesterone receptor's ligand-binding pocket is largely hydrophobic. | |
| 21-Hydroxy Group | Potential for hydrogen bonding with receptor amino acids. | The addition of polar groups can increase binding affinity if properly oriented to interact with polar residues in the binding site. |
| Could influence the solubility and pharmacokinetic properties of the molecule. | Hydroxylation generally increases the polarity of a steroid. |
Rational Design of Steroidal Analogs with Modified Biological Profiles
The rational design of novel steroidal analogs with specific biological profiles is a cornerstone of medicinal chemistry. Based on the structure of this compound, several strategies can be envisioned to create derivatives with potentially enhanced or altered activities, such as increased selectivity for the progesterone receptor or the introduction of antagonistic properties.
One approach involves the systematic modification of the C-20 and C-21 substituents. For example, altering the size of the alkyl group at C-20 (e.g., replacing the methyl with an ethyl or propyl group) could probe the steric tolerance of the progesterone receptor's binding pocket. Similarly, the 21-hydroxy group could be replaced with other functional groups, such as a methoxy or a fluorine atom, to modulate its hydrogen-bonding capacity and electronic properties.
Another strategy in rational drug design is to introduce conformational constraints. This could be achieved by forming a ring structure involving the C-20 and C-21 positions. Such rigidified analogs would have a more defined three-dimensional shape, which could lead to higher binding affinity and selectivity for the target receptor.
Furthermore, modifications to the steroid's core structure can be combined with alterations at the C-17 side chain. For instance, introducing unsaturation or substituents at other positions of the pregnane skeleton has been a successful strategy in the development of potent and selective progestins.
Table 2: Hypothetical Design Strategies for Analogs of this compound
| Modification Strategy | Targeted Molecular Property | Potential Outcome |
| Varying the C-20 alkyl substituent | Steric bulk and hydrophobicity | Modulation of binding affinity and selectivity. |
| Modification of the C-21 hydroxyl group | Polarity and hydrogen bonding capacity | Altered receptor interaction and pharmacokinetic profile. |
| Cyclization of the C-17 side chain | Conformational rigidity | Increased binding affinity and receptor subtype selectivity. |
| Introduction of modifications to the steroid nucleus | Overall molecular shape and electronic properties | Enhanced potency and modified agonist/antagonist activity. |
The design of such analogs would be guided by computational modeling and molecular docking studies to predict their interaction with the progesterone receptor. Promising candidates would then be synthesized and subjected to in vitro and in vivo biological evaluation to determine their actual pharmacological profiles. This iterative process of design, synthesis, and testing is fundamental to the discovery of new steroidal drugs with improved therapeutic properties.
Q & A
Basic Research Questions
Q. How is the crystal structure of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one determined, and what software is commonly used for refinement?
- Methodological Answer : The crystal structure is resolved using X-ray diffraction (XRD) with refinement via the SHELX system (e.g., SHELXL for small-molecule refinement). SHELX programs are preferred for their robustness in handling twinned or high-resolution data, even for steroids . Key steps include:
- Data collection with synchrotron or laboratory XRD.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement of atomic coordinates and thermal parameters (SHELXL).
- Common Challenges : Ambiguities in methyl/hydroxyl group orientations require validation via NMR or computational modeling.
Q. What are the standard spectroscopic techniques for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry at C20 and C21, with coupling constants (e.g., ) critical for distinguishing S/R configurations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (330.50 g/mol) and detects impurities like acetylated derivatives .
- HPLC : Reverse-phase chromatography using C18 columns with UV detection at 240 nm (for α,β-unsaturated ketone absorption) .
Q. How is this compound synthesized from precursor steroids?
- Methodological Answer : A six-step synthesis from plant-derived substrates (e.g., 7-ketolithocholic acid) involves:
Regioselective oxidation of C21 using o-iodoxybenzoic acid.
Stereochemical control via electrochemical reduction in aprotic solvents (e.g., H-type electrolytic cell) to preserve the 20S configuration.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Compare XRD-derived bond lengths/angles with density functional theory (DFT) calculations.
- Error Analysis : Apply the Hamilton R-factor test to assess model reliability in SHELXL .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in solution vs. rigid crystal states .
- Case Study : Discrepancies in hydroxyl group positioning may arise from solvent interactions during crystallization.
Q. What strategies optimize the electrochemical synthesis of ursodeoxycholic acid (UDCA) from this compound?
- Methodological Answer :
- Solvent Selection : Aprotic solvents (e.g., DMF) minimize side reactions at the 3-keto group.
- Electrode Materials : Platinum cathodes enhance reduction efficiency at C6.
- Scalability : Batch vs. flow electrolysis systems are compared for energy efficiency and yield (>60% achieved in pilot studies) .
Q. What are the key impurities in this compound, and how are they quantified?
- Methodological Answer :
- Common Impurities :
- Stigmasterol-related compounds (e.g., 18-iodo derivatives from incomplete iodination) .
- Acetylated byproducts (detected via LC-MS/MS).
- Quantification : Use external calibration curves with reference standards (e.g., USP-grade hydrocortisone phosphate analogs) .
Methodological Best Practices
Q. How should researchers design experiments to validate the biological activity of this compound’s derivatives?
- Experimental Design :
- Structural Analogs : Synthesize 21-acetate or 20-methyl variants to assess SAR (structure-activity relationships) .
- In vitro Assays : Use glucocorticoid receptor (GR) binding assays with HEK293 cells transfected with GR-luciferase reporters.
- Data Reporting : Follow pharmacopeial guidelines for potency (IC50) and selectivity indices .
Q. What are the critical factors in ensuring reproducibility for steroid synthesis protocols?
- Recommendations :
- Sample Handling : Adhere to USP <1225> guidelines for subsampling particulate steroids to minimize heterogeneity .
- Documentation : Report raw data (e.g., NMR spectra, XRD cif files) in supplementary materials for independent validation .
- Error Propagation : Calculate combined uncertainties for yield and purity using the Guide to the Expression of Uncertainty in Measurement (GUM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
